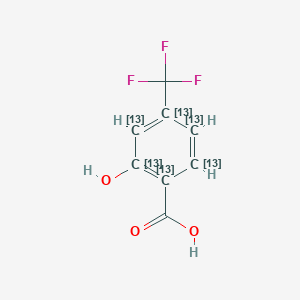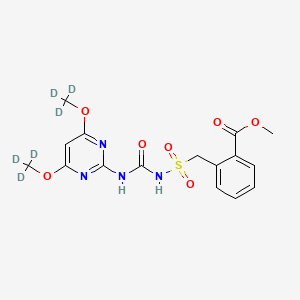
Rucaparib (acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rucaparib (acetate) is a poly (ADP-ribose) polymerase (PARP) inhibitor used primarily as an anti-cancer agent. It is marketed under the brand name Rubraca and is used for the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA mutations . Rucaparib works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair, thereby causing cancer cell death and reducing tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Rucaparib involves several synthetic steps. One of the methods includes the reductive alkylation of a pyrrolo[4,3,2-de]quinoline intermediate with a benzylamine derivative. The reaction conditions typically involve the use of reducing agents such as sodium triacetoxyborohydride in an anhydrous solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of Rucaparib involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by the final coupling and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Rucaparib undergoes various chemical reactions, including:
Oxidation: Rucaparib can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its amine derivative.
Substitution: Rucaparib can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Rucaparib N-oxide.
Reduction: Rucaparib amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Rucaparib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying PARP inhibition and DNA repair mechanisms.
Biology: Rucaparib is used in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Clinically, Rucaparib is used for the treatment of ovarian and prostate cancers with BRCA mutations. .
Wirkmechanismus
Rucaparib exerts its effects by inhibiting the PARP enzymes, including PARP-1, PARP-2, and PARP-3. These enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting PARP, Rucaparib prevents the repair of DNA damage, leading to the accumulation of double-strand breaks and ultimately causing cancer cell death through synthetic lethality. This mechanism is particularly effective in cancer cells with BRCA mutations, which already have compromised DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Olaparib: Another PARP inhibitor used for the treatment of ovarian and breast cancers with BRCA mutations.
Niraparib: A PARP inhibitor used for the maintenance treatment of ovarian cancer.
Talazoparib: A PARP inhibitor used for the treatment of breast cancer with BRCA mutations
Comparison:
Efficacy: Rucaparib, Olaparib, and Niraparib have shown similar efficacy in treating ovarian cancer.
Safety Profile: Rucaparib and Olaparib have comparable safety profiles, with common side effects including fatigue, nausea, and anemia.
Mechanism of Action: All these compounds inhibit PARP enzymes, but Rucaparib has shown unique effects in reducing the migration of some cancer and normal cells in culture.
Rucaparib (acetate) stands out due to its broad application in treating both ovarian and prostate cancers, making it a valuable compound in the field of oncology.
Eigenschaften
Molekularformel |
C21H22FN3O3 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
acetic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C19H18FN3O.C2H4O2/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-2(3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H3,(H,3,4) |
InChI-Schlüssel |
NMSYMXVEBNHEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)





![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)




